NDMA Formation: Impurity G Does Not Generate the Genotoxic Carcinogen NDMA, Unlike Six Other Ranitidine Impurities
Under forced thermal degradation at 110 °C for 1 hour, crystalline ranitidine hydrochloride and amorphous forms of Impurities A, C, D, E, H, and I all produced quantifiable NDMA. Impurity A, C, and E generated NDMA at rates approximately 100-fold higher than crystalline ranitidine hydrochloride. In contrast, Impurity G (N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine) in a crystalline/amorphous mixture produced no detectable NDMA under identical conditions [1]. Confirmatory evidence showed that a ranitidine hydrochloride sample containing 2.7% (area/area) Impurity G exhibited no increased NDMA formation upon storage at 60 °C and 10% relative humidity for 3 days [1]. This directly contrasts with impurities such as Imp. I, which favourably produced NDMA even at moderate temperatures (50 °C) [1].
| Evidence Dimension | NDMA formation under forced thermal degradation (110 °C, 1 h, solid state) |
|---|---|
| Target Compound Data | NDMA: not detected (below detection limit); no increased NDMA in a sample containing 2.7% Imp. G stored at 60 °C / 10% RH for 3 days |
| Comparator Or Baseline | Imp. A, C, E: NDMA formation rate ~100× higher than crystalline ranitidine HCl. Imp. I: NDMA produced at 50 °C. Imp. D, H: also NDMA-positive. |
| Quantified Difference | Qualitative difference: Imp. G = NDMA non-former; Imp. A, C, D, E, H, I = NDMA formers (rate ratio up to ≥100×). |
| Conditions | Forced thermal degradation at 110 °C for 1 h (solid or oily liquid state); storage stability at 60 °C, 10% RH, 3 days; LC-MS/MS detection. |
Why This Matters
Selecting an impurity standard that independently lacks NDMA-forming potential eliminates a confounding risk factor during method validation for nitrosamine compliance, whereas procurement of an NDMA-forming impurity (e.g., Imp. A or Imp. C) introduces unnecessary safety liability and analytical interference.
- [1] Yokoo H, Yamamoto E, Masada S, et al. N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride. Chem Pharm Bull (Tokyo). 2021;69(9):872-876. doi:10.1248/cpb.c21-00289. Pages 873-874. View Source
